molecular formula C22H24N4O4S B2427937 Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689751-42-6

Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2427937
M. Wt: 440.52
InChI Key: KSYNBHXOBMLFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Pharmacological Properties

  • A key application involves the cyclization of related compounds, leading to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These derivatives have shown potential pharmacological properties, particularly in their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Alkylation and Aminomethylation Reactions

  • The compound and its derivatives are involved in alkylation and aminomethylation reactions. This leads to the formation of new 3-sulfanyl-1,2,4-triazoles and other derivatives, expanding the range of possible applications in various chemical processes (Kaldrikyan et al., 2016).

Anti-Cancer Activity with Metal Ion Complexes

  • Research has shown that related ligands can interact with gold (III) and nickel (II) metal ions to form complexes with potential anti-cancer activities. This highlights the significance of such compounds in developing new cancer therapies (Ghani & Alabdali, 2022).

Molecular Docking and EGFR Inhibitors

  • These compounds have also been the subject of molecular docking studies. They demonstrate potential as EGFR inhibitors, which is significant in cancer treatment strategies. Such studies help understand the mechanism behind their anti-cancer properties (Karayel, 2021).

properties

IUPAC Name

ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-30-20(27)14-31-22-25-24-19(26(22)17-10-5-6-11-18(17)29-3)13-23-21(28)16-9-7-8-15(2)12-16/h5-12H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNBHXOBMLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

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